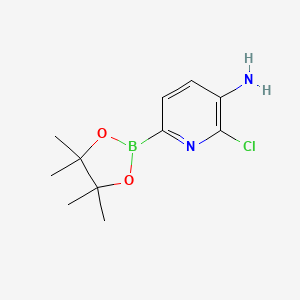

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Description

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a boronic ester-functionalized pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its molecular formula is C₁₁H₁₆BClN₂O₂, featuring a chlorine substituent at position 2 and a pinacol boronate group at position 6 of the pyridine ring. The amine group at position 3 enhances its utility in further functionalization, such as amide bond formation .

Properties

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(14)9(13)15-8/h5-6H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWDIEIRRPLYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674150 | |

| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-74-2 | |

| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-chloro-6-bromopyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Coupling Reactions: Typical reagents include aryl halides and a palladium catalyst, with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are biaryl compounds formed through the coupling of the boronate ester with an aryl halide.

Scientific Research Applications

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

Material Science: Utilized in the preparation of functional materials and polymers.

Catalysis: Employed as a ligand or reagent in various catalytic processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine in chemical reactions involves the activation of the boronate ester group, which facilitates the formation of carbon-carbon bonds in coupling reactions. The chloro group can also be activated under suitable conditions to undergo substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Substituent Positions (Cl/Boronate) | Key Hazards | Storage Conditions |

|---|---|---|---|---|---|

| 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | Not provided | C₁₁H₁₆BClN₂O₂ | Cl-2, Boronate-6 | Likely H315/H319 | 2–8°C (inferred) |

| 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | 1558927-18-6 | C₁₁H₁₆BClN₂O₂ | Cl-6, Boronate-4 | H315, H319 | Inert atmosphere, 2–8°C |

| 6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine | 1973516-90-3 | C₁₁H₁₆BClN₂O₂ | Cl-5, Boronate-6 | H315, H319, H335 | 4–8°C |

| 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 1095708-32-9 | C₁₁H₁₆BClN₂O₂ | Cl-3, Boronate-5 | Not specified | Not specified |

| 2-Amino-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-nicotinonitrile | 796090-23-8 | C₁₂H₁₆BN₃O₂ | Cyano-3, Boronate-5 | Not specified | Not specified |

Biological Activity

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBClN\O

- Molecular Weight : 239.51 g/mol

- CAS Number : 652148-92-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the dioxaborolane moiety enhances its lipophilicity and cellular permeability, allowing it to effectively modulate biochemical pathways involved in disease processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

- Inhibition of Kinases : It has been shown to inhibit specific kinases associated with cancer cell proliferation. In vitro studies demonstrated that it effectively reduced cell viability in various cancer cell lines by inducing apoptosis.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Bacterial Inhibition : Studies have reported its effectiveness against several bacterial strains, suggesting potential use as an antibiotic agent. The mechanism involves disrupting bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/EC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 0.045 | |

| Antimicrobial | E. coli | 0.12 | |

| Kinase Inhibition | Aurora Kinase | 0.03 |

Detailed Research Findings

- Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit Aurora kinase activity. It showed promising results with an IC50 value of 0.03 µM against Aurora kinase, indicating strong potential as an anticancer therapeutic agent .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against E. coli and reported an EC50 value of 0.12 µM. This suggests that the compound can be effective in treating bacterial infections .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.